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Compound of Interest

Compound Name: 6-Bromo-3-chloropicolinaldehyde

CAS No.: 1060815-74-8

Cat. No.: B3210126

Get Quote

Executive Summary
6-Bromo-3-chloropicolinaldehyde (CAS: 1060815-74-8) is a trisubstituted pyridine

intermediate critical to medicinal chemistry. Distinguished by its orthogonal reactivity—featuring

an electrophilic aldehyde, a labile bromide at the C6 position, and a steric/electronic modulating

chloride at the C3 position—this scaffold enables the precise construction of complex

pharmacophores. It is frequently employed in the development of kinase inhibitors, anti-

tubercular agents, and GPCR ligands where the pyridine core serves as a bioisostere for

phenyl rings to improve solubility and metabolic stability.

Chemical Identity & Physicochemical Properties[2]
[3][4][5][6][7]
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Property Data

CAS Number 1060815-74-8

IUPAC Name 6-Bromo-3-chloropyridine-2-carbaldehyde

Synonyms
6-Bromo-3-chloropicolinaldehyde; 2-Formyl-3-

chloro-6-bromopyridine

Molecular Formula C₆H₃BrClNO

Molecular Weight 220.45 g/mol

SMILES O=CC1=C(Cl)C=CC(Br)=N1

Appearance Off-white to pale yellow solid

Melting Point 97–105 °C (Predicted/Analogous)

Solubility
Soluble in DCM, THF, DMSO; Sparingly soluble

in water

Storage
Inert atmosphere (Ar/N₂), 2–8 °C, Protect from

light

Synthetic Pathways[8][9][10][11][12]
The synthesis of 6-Bromo-3-chloropicolinaldehyde typically proceeds via the modification of

the corresponding carboxylic acid. The most robust industrial route involves a halogen

exchange (HALEX) on a dichlorinated precursor, followed by functional group manipulation of

the carbonyl.

Core Synthesis Workflow (Route A)
This protocol utilizes 3,6-dichloropicolinic acid as the starting material. The C6-chlorine is

selectively exchanged for bromine due to the electronic activation by the ring nitrogen, a

phenomenon enhanced under acidic conditions.

Step 1: Halogen Exchange (HALEX)

Reagents: 3,6-Dichloropicolinic acid, HBr (33% in AcOH).
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Conditions: 110 °C, 24 hours.

Mechanism: Nucleophilic aromatic substitution (

) where the harder nucleophile (Cl⁻) is replaced by the softer nucleophile (Br⁻) at the
activated C6 position.

Product: 6-Bromo-3-chloropicolinic acid (CAS: 1060815-76-0).

Step 2: Esterification

Reagents: MeOH, H₂SO₄ (cat.).[1]

Conditions: Reflux, 6 hours.[2]

Product: Methyl 6-bromo-3-chloropicolinate (CAS: 1214328-96-7).

Step 3: Reduction to Alcohol

Reagents: NaBH₄, CaCl₂ (in EtOH/THF) or DIBAL-H.

Conditions: 0 °C to RT.

Product: (6-Bromo-3-chloropyridin-2-yl)methanol.

Step 4: Oxidation to Aldehyde

Reagents: MnO₂ (activated) or Swern Oxidation (DMSO/Oxalyl Chloride).

Conditions: Reflux (MnO₂) or -78 °C (Swern).

Product:6-Bromo-3-chloropicolinaldehyde.[3][4][5]

Visualization of Synthesis Logic
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Caption: Step-wise synthetic pathway from commercially available dichloro-precursors to the

target aldehyde.

Experimental Protocol: Step-by-Step
Stage 1: Preparation of Methyl 6-bromo-3-
chloropicolinate
Note: This stage establishes the core halogenation pattern.

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

Reactants: Charge the flask with 3,6-dichloropicolinic acid (5.0 g, 26.0 mmol) and Acetic Acid

(10 mL).

Addition: Add HBr (33% in AcOH) (10.2 mL, ~56 mmol) slowly.

Reaction: Heat the mixture to 110 °C for 24 hours. Monitor by LC-MS for the shift from mass

191 (di-Cl) to 235/237 (Br-Cl).

Workup: Cool to RT. Pour onto ice water (100 mL). Filter the off-white precipitate.

Esterification: Dissolve the wet cake in Methanol (50 mL). Add conc. H₂SO₄ (3 mL) dropwise.

Reflux for 6 hours.

Isolation: Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with Ethyl Acetate (3 x

50 mL). Dry over Na₂SO₄ and concentrate to yield the methyl ester.

Stage 2: Conversion to Aldehyde
Reduction: Dissolve the methyl ester (1 eq) in anhydrous THF at 0 °C under Nitrogen.

Reagent: Add LiAlH₄ (0.6 eq) or DIBAL-H (1.1 eq) dropwise. Stir for 1 hour. Critical: Do not

over-reduce; if using LAH, ensure stoichiometric control to stop at alcohol.

Quench: Quench with Rochelle's salt solution. Extract with DCM.[6]
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Oxidation: Dissolve the crude alcohol in DCM. Add Activated MnO₂ (10 eq). Reflux for 4

hours.

Purification: Filter through Celite. Concentrate. Purify via flash chromatography

(Hexane/EtOAc gradient) to obtain 6-Bromo-3-chloropicolinaldehyde.

Reactivity Profile & Applications
The utility of 6-Bromo-3-chloropicolinaldehyde lies in its chemoselective orthogonality. The

three functional handles react under distinct conditions, allowing for sequential modular

synthesis.

Functional Handle Analysis[2]
C2-Aldehyde (Electrophile):

Reactions: Reductive amination, Wittig olefination, Condensation (e.g., to form imidazoles

or oxazoles).

Priority: Usually the first point of diversification to build the core scaffold.

C6-Bromine (Labile Electrophile):

Reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination.

Selectivity: Highly reactive toward Pd-catalyzed oxidative addition due to the electron-

deficient pyridine ring. Reacts before the C3-chlorine.

C3-Chlorine (Steric/Electronic Modulator):

Reactions: Difficult to displace via

. Requires specialized ligands for Pd-catalysis.

Role: Often retained to block metabolism at the C3 position or to induce a twisted

conformation in biaryl systems (atropisomerism).

Application Workflow: Kinase Inhibitor Scaffold
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In the development of inhibitors for targets like Mycobacterium tuberculosis (e.g., MurB

inhibitors) or human kinases, the aldehyde is often converted to a secondary amine, followed

by arylation at the C6 position.

6-Bromo-3-chloropicolinaldehyde

Reductive Amination
(R-NH2, NaBH(OAc)3)

 C2-CHO Reactivity

Suzuki Coupling
(Ar-B(OH)2, Pd(PPh3)4)

 C6-Br Reactivity (Selective)

Heterocycle Formation
(e.g., Imidazopyridine)

 Cyclization

Secondary Amine Scaffold
(Retains Br/Cl for further coupling)

Biaryl Aldehyde
(C6-Functionalized)

Click to download full resolution via product page

Caption: Chemoselective diversification pathways. The C6-Br allows for cross-coupling without

affecting the C3-Cl.

Safety & Handling (GHS Standards)
Signal Word:WARNING

Hazard Class H-Code Statement

Acute Toxicity H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.[7]

Eye Irritation H319
Causes serious eye irritation.

[7]

STOT-SE H335
May cause respiratory

irritation.[7]

Handling Protocols:
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Engineering Controls: Use only in a chemical fume hood.

PPE: Nitrile gloves, safety goggles, and lab coat.

Spill Response: Sweep up solid; do not generate dust. Neutralize surfaces with mild

detergent.

Storage: Store under Argon at 2–8 °C. Aldehydes are prone to air oxidation to the carboxylic

acid over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Organic Syntheses Procedure [orgsyn.org]

2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

3. 1060815-74-8|6-Bromo-3-chloropicolinaldehyde|BLD Pharm [bldpharm.com]

4. 944317-27-5|6-Bromo-3-chloro-2-methylpyridine|BLD Pharm [bldpharm.com]

5. labfind.co.kr [labfind.co.kr]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/acsomega.0c05690
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-3-pyridinecarboxaldehyde
https://www.benchchem.com/product/b3210126/docs?utm_src=pdf-body#6-bromo-3-chloropicolinaldehyde-technical-profile-synthesis-guide
https://www.chembuyersguide.com/
https://www.benchchem.com/product/b3210126?utm_src=pdf-custom-synthesis#bc-rfq
https://orgsyn.org/demo.aspx?prep=CV5P0635
https://patentimages.storage.googleapis.com/2a/24/d6/0ae8e0bfb10583/WO1998042647A1.pdf
https://www.bldpharm.com/products/1060815-74-8.html
https://www.bldpharm.com/products/944317-27-5.html
https://labfind.co.kr/product/hb-4327-cas-1060815-74-8-6-bromo-3-chloropicolinaldehyde-95-combi-blocks/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3210126?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. atlantis-press.com [atlantis-press.com]

7. benchchem.com [benchchem.com]

To cite this document: BenchChem. [6-Bromo-3-chloropicolinaldehyde: Technical Profile &
Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3210126/docs#6-bromo-3-chloropicolinaldehyde-
technical-profile-synthesis-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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